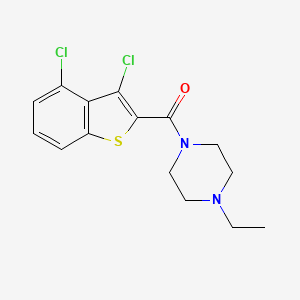
(3,4-Dichloro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of two chlorine atoms on the benzothiophene ring and an ethylpiperazine moiety attached to the methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-chlorobenzoyl chloride with thiourea to form the benzothiophene ring. Subsequent chlorination introduces the chlorine atoms at the 3 and 4 positions. The final step involves the reaction of the chlorinated benzothiophene with 4-ethylpiperazine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiophenes with various functional groups.
Scientific Research Applications
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)-MORPHOLIN-4-YLMETHANONE: Similar structure but with a morpholine group instead of an ethylpiperazine group.
(4-BENZYL-1-PIPERAZINYL)(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: Contains a benzyl group on the piperazine ring.
Uniqueness
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE is unique due to the presence of the ethylpiperazine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16Cl2N2OS |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(3,4-dichloro-1-benzothiophen-2-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-2-18-6-8-19(9-7-18)15(20)14-13(17)12-10(16)4-3-5-11(12)21-14/h3-5H,2,6-9H2,1H3 |
InChI Key |
HBTNAYAZHOUSRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931824.png)
![4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B14931832.png)
![6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B14931836.png)

![ethyl 4-({[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]acetyl}amino)benzoate](/img/structure/B14931862.png)
![N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide](/img/structure/B14931870.png)

![Propan-2-yl 4-cyano-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14931878.png)
![Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B14931880.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B14931885.png)


![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14931905.png)
![Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B14931916.png)
